molecular formula C8H3ClFNO2 B6161249 2-chloro-3-cyano-6-fluorobenzoic acid CAS No. 1805570-67-5

2-chloro-3-cyano-6-fluorobenzoic acid

Cat. No.: B6161249
CAS No.: 1805570-67-5
M. Wt: 199.56 g/mol
InChI Key: CUMXQQNHPNUUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyano-6-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of chlorine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyano-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzoic acid derivatives. For instance, 2,6-dichloro-3-fluorbenzonitrile can be used as a starting material. This compound undergoes a series of reactions including bromination, Grignard reagent formation, and subsequent reaction with carbon dioxide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-6-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing the halogens.

    Oxidation and Reduction: Products include amines or carboxylic acids derived from the cyano group.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-Chloro-3-cyano-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound can be used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and dyes, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyano-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the cyano group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    3-Cyano-4-fluorobenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.

    2,4-Dichloro-3-cyano-5-fluorobenzoic acid: Contains additional chlorine atoms, which can influence its chemical properties and reactivity.

Uniqueness

2-Chloro-3-cyano-6-fluorobenzoic acid is unique due to the specific combination of chlorine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-cyano-6-fluorobenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorobenzoic acid", "thionyl chloride", "sodium cyanide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(II) sulfate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "2-fluorobenzoic acid is reacted with thionyl chloride to form 2-fluorobenzoyl chloride.", "2-fluorobenzoyl chloride is reacted with sodium cyanide in the presence of sodium hydroxide to form 2-cyano-6-fluorobenzoyl chloride.", "2-cyano-6-fluorobenzoyl chloride is reacted with hydrochloric acid to form 2-chloro-3-cyano-6-fluorobenzoyl chloride.", "2-chloro-3-cyano-6-fluorobenzoyl chloride is reacted with sodium nitrite and copper(II) sulfate in the presence of hydrochloric acid to form 2-chloro-3-cyano-6-fluorobenzonitrile.", "2-chloro-3-cyano-6-fluorobenzonitrile is hydrolyzed with sodium hydroxide to form 2-chloro-3-cyano-6-fluorobenzoic acid.", "The final product is purified by recrystallization using a mixture of water and ethanol, followed by drying to obtain pure 2-chloro-3-cyano-6-fluorobenzoic acid." ] }

CAS No.

1805570-67-5

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

2-chloro-3-cyano-6-fluorobenzoic acid

InChI

InChI=1S/C8H3ClFNO2/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H,12,13)

InChI Key

CUMXQQNHPNUUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C(=O)O)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.